Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-
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Overview
Description
Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with an acetyl group and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- typically involves the alkylation of 4-hydroxyacetophenone with a suitable chloroacetamide derivative in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetylphenoxy)-N,N-dimethylacetamide
- 2-(4-Acetylphenoxy)-N-methylacetamide
- 2-(4-Acetylphenoxy)-N-isopropylacetamide
Uniqueness
Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
CAS No. |
42018-28-0 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-(4-acetylphenoxy)-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19) |
InChI Key |
ODJQAYIYMQYECH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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